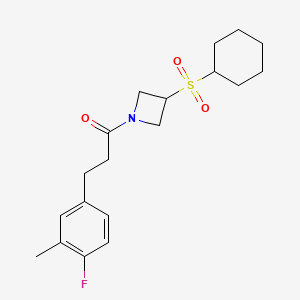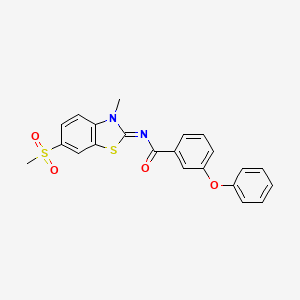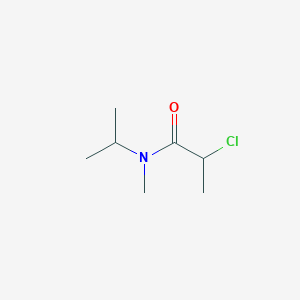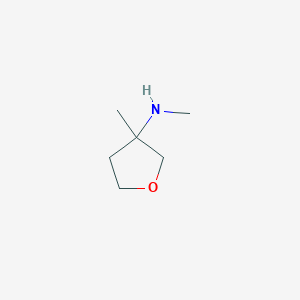![molecular formula C24H28F2N4O3 B2801857 N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 922120-35-2](/img/structure/B2801857.png)
N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C24H28F2N4O3 and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Applications
Research on compounds structurally related to tetrahydroquinoline has indicated potential neuroprotective effects. For instance, compounds isolated from the embryo of Nelumbo nucifera seeds, which include tetrahydroquinoline derivatives, have shown significant neuroprotective activities against glutamate-induced cell death in HT-22 cells. These compounds may exert their neuroprotective efficacy through antioxidative effects, highlighting a promising area for the development of treatments for neurodegenerative diseases (Weon & Ma, 2020).
Antibacterial Applications
The synthesis and evaluation of 8-chloroquinolones with substituted phenyl groups, including structures related to tetrahydroquinoline, have been explored for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of such compounds in addressing antibiotic resistance and developing new therapeutic agents (Kuramoto et al., 2003).
Hemostatic Applications
Compounds featuring the tetrahydroquinoline scaffold have been synthesized and examined for their impact on blood coagulation, demonstrating hemostatic properties. This research suggests that tetrahydroquinoline derivatives can effectively reduce blood coagulation time, offering potential applications in medical treatments and surgeries to control bleeding (Лиманский et al., 2009).
Chemosensor Development
The design and synthesis of novel chemosensors based on the tetrahydroquinoline framework for the selective recognition of Pd2+ ions have been reported. These chemosensors exhibit fluorescence turn-off performances upon binding with Pd2+ ions, demonstrating their potential in environmental monitoring and the detection of palladium contamination (Shally et al., 2020).
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O3/c1-29-8-2-3-16-13-17(4-7-21(16)29)22(30-9-11-33-12-10-30)15-27-23(31)24(32)28-20-14-18(25)5-6-19(20)26/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBVGGOVUWVIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

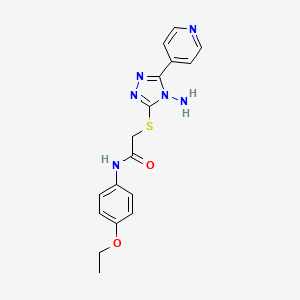
![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)
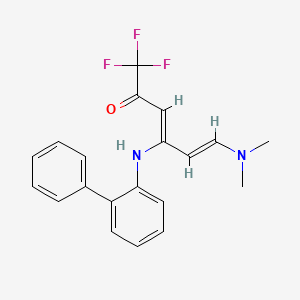

![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)
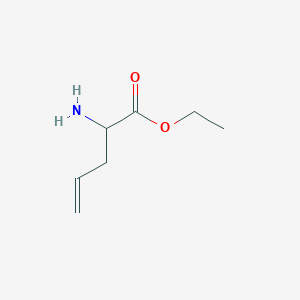
![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)
